molecular formula C8H17NO B13316506 (1S)-2-amino-1-cyclohexylethan-1-ol

(1S)-2-amino-1-cyclohexylethan-1-ol

Cat. No.: B13316506
M. Wt: 143.23 g/mol
InChI Key: MSIAFRBGOYFCND-MRVPVSSYSA-N
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Description

(1S)-2-amino-1-cyclohexylethan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-cyclohexylethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-cyclohexylideneacetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the precursor compounds under high pressure and temperature conditions. This approach allows for the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-cyclohexylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution or CrO3 in an acidic medium.

    Reduction: NaBH4 or LiAlH4 in THF or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Cyclohexylideneacetone or cyclohexylideneacetaldehyde.

    Reduction: Cyclohexylamine or cyclohexanol.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

(1S)-2-amino-1-cyclohexylethan-1-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its structural similarity to neurotransmitters.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism by which (1S)-2-amino-1-cyclohexylethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar structure but lacks the hydroxyl group.

    Cyclohexanol: Similar structure but lacks the amino group.

    2-aminoethanol: Similar structure but lacks the cyclohexane ring.

Uniqueness

(1S)-2-amino-1-cyclohexylethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group attached to a cyclohexane ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1S)-2-amino-1-cyclohexylethanol

InChI

InChI=1S/C8H17NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m1/s1

InChI Key

MSIAFRBGOYFCND-MRVPVSSYSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H](CN)O

Canonical SMILES

C1CCC(CC1)C(CN)O

Origin of Product

United States

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